molecular formula C17H35NO5S B8202908 11-((Tert-butoxycarbonyl)amino)undecyl methanesulfonate

11-((Tert-butoxycarbonyl)amino)undecyl methanesulfonate

Cat. No.: B8202908
M. Wt: 365.5 g/mol
InChI Key: JRCPSYZKDICHQN-UHFFFAOYSA-N
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Chemical Reactions Analysis

11-((Tert-butoxycarbonyl)amino)undecyl methanesulfonate undergoes various chemical reactions, including:

Scientific Research Applications

11-((Tert-butoxycarbonyl)amino)undecyl methanesulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 11-((Tert-butoxycarbonyl)amino)undecyl methanesulfonate involves its ability to undergo nucleophilic substitution reactions. This property is exploited in the synthesis of complex organic compounds and the modification of biomolecules .

Comparison with Similar Compounds

11-((Tert-butoxycarbonyl)amino)undecyl methanesulfonate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its balanced reactivity and stability, making it suitable for a wide range of applications in research and industry .

Properties

IUPAC Name

11-[(2-methylpropan-2-yl)oxycarbonylamino]undecyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H35NO5S/c1-17(2,3)23-16(19)18-14-12-10-8-6-5-7-9-11-13-15-22-24(4,20)21/h5-15H2,1-4H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRCPSYZKDICHQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCCCCCCOS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H35NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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